3-(4-bromophenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
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Description
3-(4-bromophenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a useful research compound. Its molecular formula is C17H14BrN3O4 and its molecular weight is 404.22. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis and Intramolecular Conversion : Sedova et al. (2014) and (2016) conducted studies on the synthesis of derivatives of this compound using the Biginelli reaction. These derivatives underwent oxadiazocine ring opening in different solvents, leading to various diastereomers and related compounds [Sedova et al., 2014; Sedova et al., 2016].
Unexpected Transformations : Sedova et al. (2017) discovered unexpected transformations in similar compounds, where in DMSO solution, they underwent slow isomerization, forming mixtures with related dihydropyrimidinones [Sedova et al., 2017].
Crystal Structure Analysis : Gumus et al. (2019) analyzed the crystal structure of related derivatives, providing insights into their molecular configurations [Gumus et al., 2019].
Biological Applications and Synthesis Techniques
Green Synthesis Methods : Patil et al. (2021) explored the use of Averrhoa bilimbi extract for the synthesis of similar compounds. This approach offered an eco-friendly and economically feasible method for chemical synthesis [Patil et al., 2021].
Synthesis and Tautomerism : Sedova et al. (2013) investigated the synthesis of 2-methyl-11-nitro-5,6-dihydro-2H-2,6-methanobenzoxadiazocin-4(3H)-one, a closely related compound. The study focused on its tautomerism in dipolar aprotic solvents, which is relevant to understanding the chemical behavior of similar compounds [Sedova et al., 2013].
properties
IUPAC Name |
10-(4-bromophenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O4/c1-17-9-14(13-8-12(21(23)24)6-7-15(13)25-17)19-16(22)20(17)11-4-2-10(18)3-5-11/h2-8,14H,9H2,1H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNBOXUAQCSXPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)[N+](=O)[O-])NC(=O)N2C4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one |
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